molecular formula C9H12N2O2 B14844380 3-(2-Methoxypyridin-4-YL)oxetan-3-amine

3-(2-Methoxypyridin-4-YL)oxetan-3-amine

Cat. No.: B14844380
M. Wt: 180.20 g/mol
InChI Key: IWLVSNZWQBDITO-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-4-YL)oxetan-3-amine is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol This compound features a pyridine ring substituted with a methoxy group at the 2-position and an oxetane ring fused to an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-methoxypyridine with an appropriate oxetane precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-4-YL)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Methoxypyridin-4-YL)oxetan-3-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and amine groups.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(2-methoxypyridin-4-yl)oxetan-3-amine

InChI

InChI=1S/C9H12N2O2/c1-12-8-4-7(2-3-11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3

InChI Key

IWLVSNZWQBDITO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2(COC2)N

Origin of Product

United States

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